molecular formula C9H18O2 B3049247 Butanoic acid, 2-ethyl-2-methyl-, ethyl ester CAS No. 19945-14-3

Butanoic acid, 2-ethyl-2-methyl-, ethyl ester

Cat. No. B3049247
M. Wt: 158.24 g/mol
InChI Key: NPNMNANLCUXXQR-UHFFFAOYSA-N
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Patent
US09090566B2

Procedure details

Diisopropylamine (1.13 mL, 8.05 mmol) was dissolved in THF (1 ml) under nitrogen. The mixture was cooled to −78° C. and n-Buli (3.08 mL, 7.7 mmol) was added dropwise to form LDA. A solution of 2-ethyl-butyric acid ethyl ester (0.57 mL, 3.5 mmol) in THF (2 ml) was added dropwise to this solution. The resulting mixture was stirred at −78° C. under nitrogen for 30 minutes before iodomethane (0.5 mL, 8.05 mmol) was added dropwise and the mixture was first stirred for 1 hour at −78° C., and then 30 minutes at 0° C., and finally 30 minutes at room temperature. The reaction mixture was quenched with H2O (5 ml). The mixture was extracted twice with Et2O (5 ml), washed with 2M HCl (5 ml) then dried over MgSO4.
Quantity
0.57 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:10])[CH:5]([CH2:8][CH3:9])[CH2:6][CH3:7])[CH3:2].I[CH3:12]>C1COCC1>[CH2:1]([O:3][C:4](=[O:10])[C:5]([CH2:8][CH3:9])([CH3:12])[CH2:6][CH3:7])[CH3:2]

Inputs

Step One
Name
Quantity
0.57 mL
Type
reactant
Smiles
C(C)OC(C(CC)CC)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was first stirred for 1 hour at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
finally 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with H2O (5 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with Et2O (5 ml)
WASH
Type
WASH
Details
washed with 2M HCl (5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)OC(C(CC)(C)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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